4-[3-methyl-2-piperidin-4-yl-5-[3-(trifluoromethyl)phenyl]imidazol-4-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of L-790070 involves multiple steps, including the formation of aromatic and heterocyclic ringsThe final step involves the coupling of the imidazole derivative with the pyridine amine . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
L-790070 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The aromatic rings in L-790070 can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
L-790070 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving the p38 MAP kinase pathway.
Biology: L-790070 is employed in research on monocyte differentiation, chemotaxis, and phagocytosis.
Mechanism of Action
L-790070 exerts its effects by selectively inhibiting the p38 MAP kinase pathway. This inhibition prevents the activation of downstream targets such as MAPKAP kinase, which is involved in the regulation of inflammatory responses . By blocking this pathway, L-790070 reduces the production of pro-inflammatory cytokines like tumor necrosis factor and interleukin-1, thereby mitigating inflammation .
Comparison with Similar Compounds
L-790070 is unique due to its high selectivity and potency in inhibiting the p38 MAP kinase pathway. Similar compounds include:
SB203580: Another p38 MAP kinase inhibitor, but with different selectivity and potency profiles.
VX-702: A p38 MAP kinase inhibitor with distinct pharmacokinetic properties.
BIRB 796: Known for its strong inhibition of p38 MAP kinase, but with a different chemical structure. L-790070 stands out due to its specific molecular interactions and effectiveness in reducing inflammatory responses.
Properties
CAS No. |
189442-43-1 |
---|---|
Molecular Formula |
C29H30F3N5 |
Molecular Weight |
505.6 g/mol |
IUPAC Name |
4-[3-methyl-2-piperidin-4-yl-5-[3-(trifluoromethyl)phenyl]imidazol-4-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine |
InChI |
InChI=1S/C29H30F3N5/c1-19(20-7-4-3-5-8-20)35-25-18-23(13-16-34-25)27-26(22-9-6-10-24(17-22)29(30,31)32)36-28(37(27)2)21-11-14-33-15-12-21/h3-10,13,16-19,21,33H,11-12,14-15H2,1-2H3,(H,34,35)/t19-/m0/s1 |
InChI Key |
ZLQKJFNLHHGAQF-IBGZPJMESA-N |
SMILES |
CC(C1=CC=CC=C1)NC2=NC=CC(=C2)C3=C(N=C(N3C)C4CCNCC4)C5=CC(=CC=C5)C(F)(F)F |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC2=NC=CC(=C2)C3=C(N=C(N3C)C4CCNCC4)C5=CC(=CC=C5)C(F)(F)F |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=CC(=C2)C3=C(N=C(N3C)C4CCNCC4)C5=CC(=CC=C5)C(F)(F)F |
Synonyms |
L-790070 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.